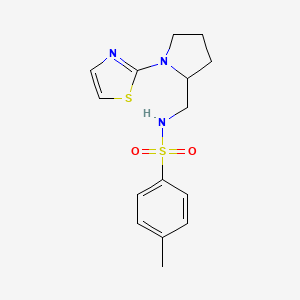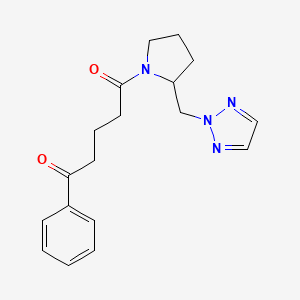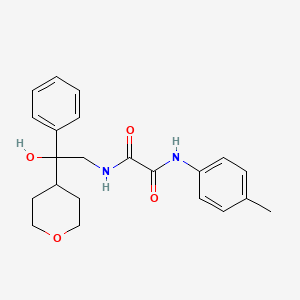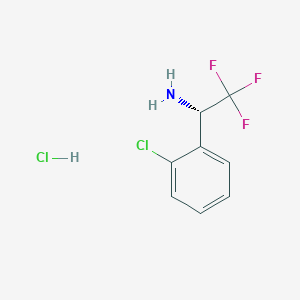
4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocycles exhibiting various biological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the NMR data provided suggests that the compound was synthesized through a series of reactions involving aromatic and heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyrrolidine ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The reactivity of the compound can be influenced by the substituents on the thiazole and pyrrolidine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the NMR data provided . For instance, the presence of aromatic rings suggests that the compound might have a planar structure and exhibit aromaticity .科学的研究の応用
1. Hyperpolarizability Studies
Compounds structurally related to 4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide have been evaluated for their first hyperpolarizability β. This property is crucial in materials chemistry, especially for applications in nonlinear optics. The hyperpolarizability of such sulfonamide amphiphiles has been assessed through quantum chemical calculations and hyper-Rayleigh scattering measurements, showing significant potential in materials science (Kucharski, Janik, & Kaatz, 1999).
2. Photodynamic Therapy for Cancer
Some derivatives of the mentioned compound exhibit properties valuable in photodynamic therapy, a treatment method for cancer. These compounds, particularly zinc phthalocyanine derivatives, show high singlet oxygen quantum yields. Their photophysical and photochemical characteristics, such as good fluorescence properties and photodegradation quantum yield, make them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
3. Anticancer Activity
Some benzenesulfonamide derivatives show marked anticancer activity. For example, specific compounds exhibited significant inhibition against human colorectal carcinoma and cervix carcinoma cell lines, demonstrating their potential as therapeutic agents in oncology (Karakuş et al., 2018).
4. Antimicrobial Properties
Sulfonamide derivatives have been synthesized with various substituted rings like pyrazole and thiazole, showing promising antimicrobial activity. These compounds have been evaluated for their efficacy against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abbas, Abd El-Karim, & Abdelwahed, 2017).
5. Photo-Luminescence and Antibacterial Properties
Certain d10 metal complexes based on modified benzenesulfonamide show photo-luminescence and antibacterial properties. These compounds, when tested, displayed promising results in terms of luminescence and effectiveness against bacterial strains, making them valuable in materials science and microbiology (Feng et al., 2021).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment .
特性
IUPAC Name |
4-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-12-4-6-14(7-5-12)22(19,20)17-11-13-3-2-9-18(13)15-16-8-10-21-15/h4-8,10,13,17H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKVGBAHUWIOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2715820.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate](/img/structure/B2715821.png)

![1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine](/img/structure/B2715828.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2715829.png)
![(Z)-3-anilino-N-(4-chlorophenyl)-2-cyano-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylprop-2-enamide](/img/structure/B2715830.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2715833.png)
![2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride](/img/structure/B2715835.png)




![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2715842.png)
